1-(4-Chloro-3,5-dimethylphenyl)ethanol
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Overview
Description
1-(4-Chloro-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)ethanol can be synthesized through several organic synthesis methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with methanol under appropriate conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-3,5-dimethylbenzaldehyde or 4-chloro-3,5-dimethylacetophenone.
Reduction: Production of various alcohol derivatives.
Substitution: Generation of compounds with different functional groups replacing the chloro group.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares a similar phenyl ring structure but lacks the ethanol moiety.
4-Chloro-3,5-dimethylbenzaldehyde: Contains an aldehyde group instead of an ethanol group.
4-Chloro-3,5-dimethylacetophenone: Features a ketone group in place of the ethanol group.
Uniqueness: 1-(4-Chloro-3,5-dimethylphenyl)ethanol is unique due to the presence of both the chloro and ethanol groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXWKGHSAYNCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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